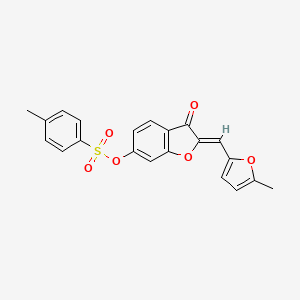

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O6S/c1-13-3-8-17(9-4-13)28(23,24)27-16-7-10-18-19(12-16)26-20(21(18)22)11-15-6-5-14(2)25-15/h3-12H,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJIIGAAFJLOKT-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article reviews its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzofuran core , which is often associated with various biological activities. Its structure includes:

- A methylene bridge connecting the furan and benzofuran moieties.

- A sulfonate group that enhances solubility and reactivity.

Molecular Formula

The molecular formula of the compound is , indicating a significant degree of complexity that may contribute to its biological effects.

Synthesis Methods

Synthesis of this compound can be approached through multi-step reactions. A common synthetic route involves:

- Formation of the furan derivative through cyclization reactions.

- Condensation reactions to introduce the methylene bridge.

- Sulfonation to incorporate the sulfonate group.

Each step requires optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Biological Activity

Research has shown that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies indicate that this compound may have anticancer properties . For instance:

- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (WRL68) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| WRL68 | 20 | Cell cycle arrest in G1 phase |

Antimicrobial Activity

The compound also displays antimicrobial properties , effective against both bacterial and fungal strains:

- It showed significant inhibition against Staphylococcus aureus and Candida albicans in laboratory assays.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

Furthermore, this compound exhibits strong antioxidant activity , which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in combination with traditional chemotherapeutics, showing enhanced anticancer effects.

- Infection Control : Research in Antimicrobial Agents and Chemotherapy reported its effectiveness as an adjunct treatment for infections resistant to standard antibiotics.

Q & A

Q. Basic

- Benzyl ethers : Stable under basic conditions (e.g., NaH/THF) and removable via hydrogenolysis (H₂/Pd-C) .

- Silyl ethers (TBS or TMS) : Ideal for acid-sensitive intermediates; cleaved with fluoride sources (e.g., TBAF) .

- Tosylates : Serve as both protective groups and leaving groups for subsequent functionalization .

How does the electronic nature of the 5-methylfuran substituent influence reactivity?

Advanced

The electron-donating methyl group on the furan ring:

- Enhances conjugation : Stabilizes the exocyclic double bond, reducing susceptibility to electrophilic attacks .

- Modulates redox behavior : Increases electron density at the benzofuran carbonyl, altering reduction potentials (e.g., in catalytic hydrogenation) .

- Affects photophysical properties : Extends π-conjugation, potentially shifting UV-Vis absorption maxima .

What computational methods support stereochemical assignment and reaction optimization?

Q. Advanced

- DFT calculations : Compare experimental NMR shifts (¹³C, ¹H) with computed values for (Z) and (E) isomers to validate configuration .

- Transition state modeling : Identify energy barriers for sigmatropic rearrangements using software like Gaussian or ORCA .

- Solvent effect simulations : Predict optimal reaction media (e.g., THF vs. DMSO) using COSMO-RS models .

How to address low yields in the final coupling step of the tosylate group?

Q. Advanced

- Activation of the hydroxyl group : Pre-treat the phenol with a strong base (e.g., LDA) to enhance nucleophilicity .

- Catalytic acceleration : Add DMAP or pyridine to scavenge HCl and prevent protonation of the intermediate .

- Purification challenges : Use silica gel modified with triethylamine to minimize sulfonate decomposition during column chromatography .

What analytical techniques are critical for characterizing this compound?

Q. Basic

- Multidimensional NMR : ¹H-¹³C HSQC and HMBC to assign quaternary carbons and confirm connectivity .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) stretches .

- Elemental analysis : Confirm purity and stoichiometry, especially for sulfur and oxygen content .

How can researchers optimize reaction conditions for scale-up synthesis?

Q. Advanced

- Flow chemistry : Improve heat transfer and mixing efficiency for exothermic steps (e.g., NaH-mediated deprotonation) .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for cost-effective hydrogenolysis .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.